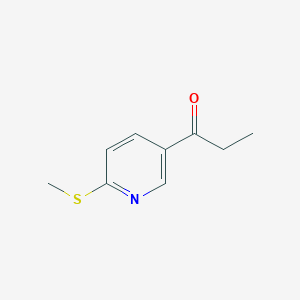

1-(6-(Methylthio)pyridin-3-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(6-methylsulfanylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H11NOS/c1-3-8(11)7-4-5-9(12-2)10-6-7/h4-6H,3H2,1-2H3 |

InChI Key |

CLODAFGRCYRMCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Methylthio Pyridin 3 Yl Propan 1 One and Its Precursors

Established Synthetic Routes to Pyridinyl Ketones

The formation of a carbon-carbon bond between the pyridine (B92270) ring at the C-3 position and a propanoyl group is a key step. This can be achieved through several established methods for ketone synthesis, primarily involving acylation or cross-coupling reactions.

Acylation Reactions on Pyridine Derivatives

Direct Friedel-Crafts acylation, a common method for aromatic ketones, is generally ineffective for pyridine. The lone pair on the pyridine nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. nih.gov Consequently, alternative acylation strategies are required.

One effective approach involves the acylation of organometallic pyridine derivatives. A 3-halopyridine, such as 3-bromopyridine, can undergo a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium to form 3-lithiopyridine. This highly reactive intermediate can then be treated with an acylating agent, such as propanoyl chloride or N-methoxy-N-methylpropanamide (a Weinreb amide), to yield the desired pyridinyl ketone. The use of a Weinreb amide is often preferred as it helps to prevent the over-addition of the organometallic reagent to the ketone product.

Another pathway involves the use of Grignard reagents. 3-Bromopyridine can be converted to its corresponding Grignard reagent, 3-pyridylmagnesium bromide, which can then be acylated. These reactions often require careful control of conditions to achieve good yields.

| Reagent 1 | Reagent 2 | Acylating Agent | Product | Conditions | Yield (%) |

| 3-Bromopyridine | n-BuLi | Propanoyl chloride | 3-Propanoylpyridine | THF, -78 °C | Moderate |

| 3-Bromopyridine | Mg | N-methoxy-N-methylpropanamide | 3-Propanoylpyridine | THF, 0 °C to rt | Good |

This is an illustrative table based on general methodologies for pyridinyl ketone synthesis.

Coupling Reactions for Ketone Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming pyridinyl ketones. nih.govpressbooks.pub These reactions typically involve coupling an organometallic reagent with a pyridine derivative bearing a suitable leaving group (e.g., a halogen).

The Negishi coupling, for instance, can be employed by reacting a 3-pyridylzinc halide with propanoyl chloride, often catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are known for their functional group tolerance and are readily prepared from the corresponding halopyridines. nih.gov Similarly, Stille coupling utilizes organotin reagents, while the Suzuki-Miyaura coupling employs boronic acids or esters. For ketone synthesis via Suzuki-Miyaura coupling, a 3-pyridylboronic acid could be coupled with propanoyl chloride under palladium catalysis.

A noteworthy approach is the copper-catalyzed coupling of a pyridine thioester with a Grignard reagent. digitellinc.com For example, a precursor like 6-(methylthio)nicotinic acid could be converted to a thioester, which then undergoes a coupling reaction with ethylmagnesium bromide in the presence of a copper(I) catalyst to form the target ketone.

| Pyridine Derivative | Coupling Partner | Catalyst | Reaction Type | Product |

| 3-Bromopyridine | Ethylzinc iodide | Pd(PPh₃)₄ | Negishi-type | 3-Propanoylpyridine |

| 3-Pyridylboronic acid | Propanoyl chloride | Pd(OAc)₂/dppf | Suzuki-type | 3-Propanoylpyridine |

| S-(2-pyridyl) 6-(methylthio)nicotinoate | EtMgBr | CuCN | Copper-catalyzed | 1-(6-(Methylthio)pyridin-3-yl)propan-1-one |

This is an illustrative table based on general cross-coupling methodologies for ketone synthesis.

Strategies for Introducing the Methylthio Moiety onto the Pyridine Ring System

The introduction of the methylthio (-SCH₃) group at the C-6 position of the pyridine ring is a critical transformation that can be approached in several ways. The choice of method often depends on the available starting materials and the functional groups already present on the pyridine ring.

Nucleophilic Substitution Reactions with Thiolates

One of the most direct methods for introducing a thioether linkage onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient for pyridines bearing a good leaving group, such as a halide (Cl, Br), at the electron-deficient C-2 or C-6 positions.

For the synthesis of this compound, a plausible route would involve the synthesis of 1-(6-chloropyridin-3-yl)propan-1-one as a precursor. This intermediate could then be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The electron-withdrawing nature of the pyridine nitrogen and the propanoyl group at the 3-position would facilitate the displacement of the chloride at the 6-position.

| Substrate | Nucleophile | Solvent | Conditions | Product |

| 2,6-Dibromopyridine | Methylamine | N/A | High pressure and temperature | 2-Bromo-6-methylaminopyridine |

| 6-Chloronicotinic acid | Sodium thiomethoxide | DMF | Heat | 6-(Methylthio)nicotinic acid |

This table provides examples of nucleophilic substitution on pyridine rings, including a reaction to form a precursor to the target compound. georgiasouthern.edu

Thionation Reactions

Thionation reactions, which convert a carbonyl group into a thiocarbonyl group (C=S), are typically used to prepare thioketones or thioamides. While not a direct method for creating a methylthio ether, thionation can be used to synthesize a pyridinethione (or pyridinethiol) intermediate from a corresponding pyridone. For example, 6-hydroxynicotinic acid, which exists in equilibrium with its pyridone tautomer, could potentially be thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide. The resulting 6-mercaptonicotinic acid could then be methylated.

Methylation of Pyridinethiol Derivatives

This strategy involves the initial formation of a thiol group (-SH) on the pyridine ring, followed by methylation to form the thioether. A key precursor for this route would be 6-mercaptopyridine-3-carboxylic acid (6-mercaptonicotinic acid). sigmaaldrich.comscbt.com This compound can be synthesized from 6-chloronicotinic acid via nucleophilic substitution with a sulfur source like sodium hydrosulfide.

Once the 6-mercaptopyridine derivative is obtained, it can be readily S-methylated using a variety of methylating agents. Common reagents for this transformation include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or diazomethane, typically in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate.

| Substrate | Methylating Agent | Base | Solvent | Product |

| 6-Mercaptopyridine-3-carboxylic acid | Methyl iodide | K₂CO₃ | DMF | 6-(Methylthio)nicotinic acid |

| 2-Pyridinethiol | Dimethyl sulfate | NaOH | H₂O/Toluene | 2-(Methylthio)pyridine (B99088) |

This is an illustrative table based on standard methylation procedures for thiols.

Convergent and Linear Synthesis Approaches for this compound

The construction of a molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Simpler to plan and execute for less complex structures. | Overall yield decreases significantly with each additional step. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields for complex molecules, allows for parallel synthesis. | May require more complex strategic planning for fragment coupling. |

One-Pot Synthetic Procedures for Analogous Structures

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. oup.com The synthesis of substituted pyridines and related ketones has been a fertile ground for the development of such procedures. core.ac.ukoup.comresearchgate.net

For instance, the synthesis of polysubstituted pyridines can be achieved through multi-component reactions, such as modifications of the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis. core.ac.ukrsc.org These methods typically involve the condensation of carbonyl compounds, an ammonia (B1221849) source, and other building blocks. youtube.combaranlab.org A one-pot procedure for a structure analogous to the target molecule could involve the nickel-catalyzed dehydrogenation of an alkyl ketone and conjugate addition of an enamine, followed by condensation with an ammonium salt to form the pyridine ring. oup.comoup.com Another approach could be a one-pot Claisen-Schmidt condensation followed by a Michael addition reaction of aryl ketones and aldehydes to form 1,5-diketones, which are precursors to pyridines. acs.org

Sequential Functionalization Strategies

The selective functionalization of the pyridine ring is a critical aspect of synthesizing compounds like this compound. acs.org Pyridine is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. youtube.com

Sequential functionalization strategies often rely on directing groups and the inherent reactivity of the pyridine nucleus. The nitrogen atom in the pyridine ring can be activated to facilitate reactions. bohrium.com For example, N-functionalized pyridinium (B92312) salts have emerged as versatile intermediates that allow for regioselective C–H functionalization at the C2 and C4 positions under mild conditions. acs.org

A plausible sequential strategy for the target compound could involve:

Introduction of the methylthio group: This could potentially be achieved through nucleophilic aromatic substitution on a suitably activated pyridine precursor, such as a halopyridine.

Acylation at the 3-position: Following the introduction of the methylthio group, the next step would be the introduction of the propanoyl group. This could be accomplished through various acylation methods, such as a Friedel-Crafts-type reaction if the ring is sufficiently activated, or through metal-catalyzed cross-coupling reactions involving an organometallic reagent derived from the pyridine.

The order of these functionalization steps would be crucial and would depend on the directing effects of the substituents and the compatibility of the reaction conditions.

Catalytic Approaches in the Synthesis of Related Pyridinated Ketones

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of pyridinated ketones can benefit from various catalytic methods. nih.gov

Transition metal catalysts, such as those based on palladium, nickel, copper, and rhodium, are widely used for cross-coupling reactions to form C-C bonds. nih.gov For instance, a nickel terpyridine catalyst has been shown to couple N-alkyl pyridinium salts with activated carboxylic acids to form ketones. nih.gov Copper-catalyzed reactions have also been employed for the synthesis of pyridines from cyclic ketones and propargylamine. fao.orgresearchgate.net A copper(I)-accelerated regioselective coupling of thiopyridine esters with Grignard reagents represents another viable method for ketone synthesis. digitellinc.com

In the context of this compound, a catalytic cross-coupling reaction could be a key step. For example, a 6-(methylthio)pyridin-3-yl halide or organometallic species could be coupled with a propanoyl electrophile or nucleophile, respectively, in the presence of a suitable transition metal catalyst.

| Catalyst Type | Reaction Type | Potential Application |

| Nickel | Cross-coupling | Coupling of N-alkyl pyridinium salts with activated carboxylic acids. nih.gov |

| Copper | Cyclization/Coupling | Synthesis of pyridines from ketones; coupling of thiopyridine esters with Grignard reagents. fao.orgresearchgate.netdigitellinc.com |

| Palladium | Cross-coupling | Suzuki, Stille, or Heck-type couplings to form the C-C bond of the ketone. |

| Rhodium | C-H functionalization | Directed hydroarylation of alkynes for pyridine functionalization. nih.gov |

Considerations for Scalable Synthesis and Yield Optimization

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.gov For the synthesis of this compound, key considerations would include:

Starting Material Cost and Availability: The chosen synthetic route should ideally utilize readily available and inexpensive starting materials. nih.gov

Reaction Conditions: Reactions should be robust and tolerant to minor fluctuations in conditions. The use of extreme temperatures, pressures, or highly toxic and pyrophoric reagents should be avoided if possible. nih.gov

Process Safety: A thorough safety assessment of all reaction steps is crucial to identify and mitigate potential hazards.

Yield Optimization: The yield of each step should be maximized. This can be achieved by optimizing reaction parameters such as temperature, concentration, catalyst loading, and reaction time. The use of dehydrating agents has been shown to improve yields in the synthesis of some pyridine derivatives by preventing dimerization of starting materials. vcu.edu

Purification: The purification of intermediates and the final product should be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production.

Waste Reduction: The synthetic route should be designed to minimize waste generation, adhering to the principles of green chemistry.

Researchers have developed scalable syntheses for various pyridine derivatives, sometimes converting multi-step batch processes into more efficient continuous flow reactions, leading to significant reductions in production costs and increases in yield. vcu.edu For example, a process for producing pyridine and its alkyl derivatives in high yield involves a gas-phase reaction of aldehydes and ketones with ammonia over a zeolite catalyst. google.com

Chemical Reactivity and Advanced Transformations of 1 6 Methylthio Pyridin 3 Yl Propan 1 One

Reactivity of the Propan-1-one Carbonyl Group

The carbonyl group in the propan-1-one side chain is a prominent site for various chemical reactions, including nucleophilic additions, condensation reactions, and redox transformations.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a diverse array of nucleophiles. This reactivity allows for the construction of more complex molecular architectures. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Condensation reactions with amines and their derivatives are also characteristic of the propan-1-one moiety. For example, reaction with primary amines can yield the corresponding imines, while reaction with hydroxylamine (B1172632) and hydrazine (B178648) can produce oximes and hydrazones, respectively. These reactions are often catalyzed by acids.

A notable condensation reaction is the aldol (B89426) condensation, where in the presence of a base, the enolate of 1-(6-(methylthio)pyridin-3-yl)propan-1-one can react with another aldehyde or ketone. Similarly, the Mannich reaction, involving an amine and a non-enolizable aldehyde (like formaldehyde), can introduce an aminomethyl group at the alpha-position to the carbonyl.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Condensation | Primary Amine (e.g., R-NH₂) | Imine |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

| Condensation | Hydrazine (NH₂NH₂) | Hydrazone |

The carbonyl group can undergo both oxidation and reduction. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. More vigorous reduction, such as the Wolff-Kishner or Clemmensen reduction, can lead to the complete removal of the carbonyl oxygen to yield the corresponding alkane, 6-(methylthio)-3-propylpyridine.

Oxidation of the propan-1-one group is less common but can be achieved under specific conditions, potentially leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(6-(methylthio)pyridin-3-yl)propan-1-ol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) | 6-(methylthio)-3-propylpyridine |

The α-carbon atom adjacent to the carbonyl group possesses acidic protons, which can be abstracted by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.

For example, halogenation at the α-position can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. Alkylation of the α-carbon can be performed by treating the enolate with an alkyl halide.

Transformations Involving the Methylthio Group

The methylthio group (-SCH₃) attached to the pyridine (B92270) ring is another key site for chemical transformations, primarily involving the sulfur atom.

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. acs.orgresearchgate.net The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively oxidize the sulfide (B99878) to a sulfoxide. nih.gov The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. researchgate.netorganic-chemistry.org These oxidized derivatives can have significantly different chemical and physical properties compared to the parent sulfide. acs.org

| Product | Oxidizing Agent |

| 1-(6-(Methylsulfinyl)pyridin-3-yl)propan-1-one | H₂O₂ in CH₃COOH or 1 equiv. m-CPBA |

| 1-(6-(Methylsulfonyl)pyridin-3-yl)propan-1-one | Excess m-CPBA or KMnO₄ |

The sulfur atom in the methylthio group can act as a nucleophile and participate in alkylation and arylation reactions. researchgate.net For instance, treatment with an alkyl halide can lead to the formation of a sulfonium (B1226848) salt. These salts can be useful intermediates in various synthetic transformations. While less common for simple methylthio groups, arylation of the sulfur atom could potentially be achieved through transition metal-catalyzed cross-coupling reactions, although this might require prior activation of the sulfur or the arylating agent. researchgate.net

Sulfur Extrusion and Elimination Reactions

The methylthio (-SCH₃) group attached to the pyridine ring at the C-6 position is a key site for chemical reactivity. While direct sulfur extrusion (complete removal of the sulfur atom) from a simple aryl thioether is not a common transformation without strong reagents, related reactions involving the sulfur atom are well-established. Primarily, the reactivity of the methylthio group is centered on its oxidation state.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidations significantly alter the electronic properties and reactivity of the molecule. For instance, oxidation of similar 6-methylthiopurine-8-ones to their corresponding sulfones has been achieved using chlorine in methanol. msu.edu For other thioethers, reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide are commonly employed. The resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strong electron-withdrawing groups and excellent leaving groups, which facilitates subsequent nucleophilic substitution reactions at the C-6 position of the pyridine ring.

Desulfurization, the cleavage of the carbon-sulfur bond, is another potential transformation. While specific studies on this compound are not prevalent, general methods for the desulfurization of aryl thioethers are known. These often involve reductive cleavage using reagents like Raney nickel or other transition metal catalysts. Such a reaction would replace the methylthio group with a hydrogen atom, yielding 1-(pyridin-3-yl)propan-1-one.

| Transformation | Typical Reagents | Product Functional Group |

| Oxidation | mCPBA, H₂O₂, Oxone® | -SOCH₃ (Sulfoxide), -SO₂CH₃ (Sulfone) |

| Desulfurization | Raney Nickel, H₂/Pd | -H (Hydrogen) |

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which fundamentally governs its reactivity towards both electrophiles and nucleophiles. The presence of the electron-withdrawing propanoyl group at the 3-position and the electron-donating (by resonance) but inductively withdrawing methylthio group at the 6-position further modulates this reactivity.

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. chemrxiv.org When EAS does occur, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. rsc.org

For this compound, the pyridine ring is already substituted at the 3- and 6-positions. The remaining open positions for electrophilic attack are C-2, C-4, and C-5.

Directing Effects: The propanoyl group at C-3 is a meta-director and strongly deactivating. The methylthio group at C-6 is an ortho-, para-director.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. chemrxiv.orgsci-hub.se In this compound, the methylthio group is located at a position (C-6) susceptible to nucleophilic attack.

The -SCH₃ group itself is not a superb leaving group. However, its viability as a nucleofuge is dramatically increased upon oxidation to the corresponding sulfoxide or, even better, the sulfone (-SO₂CH₃). msu.edu These oxidized derivatives are highly activated towards NAS. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, could then displace the methylsulfinyl or methylsulfonyl group to introduce new functionality at the C-6 position. chemrxiv.orglibretexts.org

| Position of Attack | Activating Factor | Potential Leaving Group | Common Nucleophiles |

| C-6 | Ring Nitrogen | -SCH₃ (poor), -SOCH₃ (good), -SO₂CH₃ (excellent) | R₂NH, RO⁻, RS⁻ |

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., mCPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.org The resulting N-oxide exhibits significantly altered reactivity. The N-oxide functional group is electron-donating by resonance, which activates the C-2 and C-4 positions towards electrophilic attack. semanticscholar.org Simultaneously, it enhances the reactivity of these positions towards certain nucleophilic substitution reactions. stackexchange.com

A key consideration for this compound is the potential for competitive oxidation at the sulfur atom. It has been noted for similar 2-substituted-5-(alkylthio)alkyl-pyridines that the sulfide functionality is susceptible to oxidation, making direct N-oxidation with reagents like mCPBA potentially problematic as it could lead to a mixture of N-oxide, S-oxide, and N,S-dioxide products. googleapis.com This suggests that selective N-oxidation would require carefully chosen conditions or a synthetic route that introduces the methylthio group after the N-oxidation step.

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies focused solely on this compound are not extensively documented in the literature, the reaction pathways for its key transformations can be elucidated from well-established mechanisms for similar heterocyclic systems.

The mechanisms of the principal reactions involving the pyridine core of this molecule are well understood through decades of experimental study on related compounds.

Nucleophilic Aromatic Substitution (SₙAr): The mechanism for NAS on an activated pyridine derivative (e.g., the 6-methylsulfonyl derivative) proceeds via a two-step addition-elimination pathway. sci-hub.se

Addition: A nucleophile attacks the electron-deficient C-6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination: The aromaticity is restored as the leaving group (e.g., methylsulfinate, -SO₂CH₃⁻) is expelled, resulting in the substituted pyridine product. Experimental evidence for this mechanism includes the isolation of stable Meisenheimer complexes in some systems and kinetic studies showing that the rate of reaction is dependent on the stability of this intermediate. The presence of strong electron-withdrawing groups and the ability of the nitrogen to stabilize the negative charge are key factors confirmed by numerous experimental observations. acs.org

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on a deactivated pyridine ring also involves a two-step process.

Addition: The electrophile is attacked by the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate (an arenium ion or σ-complex). As previously noted, attack at C-3 (or C-5) is favored because the resulting intermediates avoid placing a positive charge directly on the electronegative nitrogen atom. rsc.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system. Experimental techniques like kinetic isotope effect studies and product distribution analysis from various substituted pyridines have been used to confirm this pathway and the deactivating, meta-directing nature of the ring nitrogen. rsc.org

N-Oxidation: The reaction of the pyridine nitrogen with a peroxy acid is a concerted process. The lone pair of electrons on the nitrogen atom attacks the electrophilic outer oxygen of the peroxy acid, while the peroxy acid's proton is transferred to the carbonyl oxygen in a single step, leading to the formation of the pyridine N-oxide and a carboxylic acid byproduct. youtube.com

Elucidation of Regioselectivity and Stereoselectivity of this compound

The regioselectivity and stereoselectivity of chemical reactions are fundamental aspects of synthetic chemistry, dictating the spatial orientation and position of chemical bond formation. In the context of this compound, the elucidation of these selective processes is crucial for predicting and controlling the outcome of its transformations. However, a detailed experimental study on the regioselectivity and stereoselectivity of this specific compound is not extensively documented in publicly available scientific literature. The following discussion is based on general principles of organic chemistry and reactivity patterns observed in analogous structures.

The structure of this compound features a pyridine ring substituted with a methylthio group at the 6-position and a propanoyl group at the 3-position. The pyridine ring is an electron-deficient aromatic system, and its reactivity is significantly influenced by the electronic effects of its substituents. The methylthio group (-SMe) is generally considered an ortho-, para-directing group in electrophilic aromatic substitution on benzene rings due to the lone pair of electrons on the sulfur atom, which can be donated to the ring through resonance. However, in the context of the electron-deficient pyridine ring, its effect on nucleophilic substitution and reactions at the side chain is more complex. The propanoyl group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to it (positions 2, 4, and 6).

Regioselectivity

The regioselectivity of reactions involving this compound would primarily be observed in reactions such as:

Electrophilic Aromatic Substitution: Due to the deactivating nature of the pyridine nitrogen and the propanoyl group, electrophilic substitution on the pyridine ring is generally difficult. If forced, the substitution pattern would be influenced by the directing effects of both the methylthio and propanoyl groups. The methylthio group would direct towards the 5-position, while the propanoyl group would direct towards the 5-position as well (meta to itself). Therefore, any electrophilic substitution would be expected to occur regioselectively at the 5-position.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, especially with the presence of the electron-withdrawing propanoyl group. Nucleophilic attack would be favored at the positions ortho and para to the propanoyl group, which are the 2- and 4-positions. The presence of the methylthio group at the 6-position might also influence the regioselectivity of such reactions.

Reactions at the Propanoyl Side Chain: The propanoyl group itself can undergo various reactions, such as enolate formation. The regioselectivity of enolate formation (formation of the enolate at the C-2 of the propanone) would be a key factor in subsequent alkylation or condensation reactions.

Stereoselectivity

Stereoselectivity would be a critical consideration in reactions that create new stereocenters. For this compound, this would be particularly relevant in:

Reduction of the Ketone: The reduction of the carbonyl group of the propanoyl moiety to a hydroxyl group would generate a new stereocenter. The stereoselectivity of this reduction (i.e., the preferential formation of one enantiomer or diastereomer over the other) would depend on the reducing agent used and the potential for substrate-controlled or reagent-controlled stereoselection.

Reactions of the Enolate: Reactions of the enolate derived from the propanoyl group with electrophiles could also create a new stereocenter at the α-carbon. The stereochemical outcome of such reactions would be influenced by the geometry of the enolate and the reaction conditions.

Without specific experimental data, a quantitative analysis of regioselectivity and stereoselectivity is not possible. The table below summarizes the expected regiochemical and stereochemical outcomes based on general principles.

| Reaction Type | Expected Regioselectivity | Expected Stereoselectivity |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at the 5-position of the pyridine ring. | Not applicable unless a chiral electrophile is used. |

| Nucleophilic Aromatic Substitution | Substitution at the 2- or 4-position of the pyridine ring. | Not applicable unless a chiral nucleophile is used or a chiral center is formed. |

| Ketone Reduction | Reduction of the carbonyl group. | Formation of a racemic mixture of alcohols unless a chiral reducing agent or catalyst is employed. |

| Enolate Alkylation | Alkylation at the α-carbon (C-2) of the propanone moiety. | Formation of a racemic mixture unless a chiral auxiliary or catalyst is used. |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for Structural Analogs of 1-(6-(Methylthio)pyridin-3-yl)propan-1-one

The design of structural analogs of this compound is guided by established medicinal chemistry principles. These include isosteric and bioisosteric replacements, homologation, chain branching, and conformational restriction. The primary goal is to systematically probe the chemical space around the core scaffold to identify key structural features that govern its interaction with biological targets.

Key areas for modification on the this compound scaffold include:

The Propan-1-one Chain: Modifications to the ethyl group, such as altering its length (e.g., ethanone (B97240), butan-1-one), introducing branching (e.g., 2-methylpropan-1-one), or incorporating cyclic moieties, can explore the steric and hydrophobic requirements of the binding pocket. The carbonyl group itself is a key hydrogen bond acceptor, and its replacement or modification is generally avoided unless its role is fully understood.

The Methylthio Group: The sulfur atom and the methyl group are targets for modification. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen bonding capacity of the molecule. The methyl group can be replaced with larger alkyl groups or other functional groups to probe for additional binding interactions.

These design principles are systematically applied to generate a library of analogs for biological evaluation, which then informs the subsequent rounds of design and optimization.

Synthetic Access to Substituted Propan-1-one Analogs

The synthesis of substituted propan-1-one analogs of this compound can be achieved through various established synthetic methodologies. A common and versatile approach involves the use of organometallic reagents.

One plausible synthetic route could begin with a suitably substituted 3-halopyridine. For instance, 3-bromo-6-(methylthio)pyridine could serve as a key intermediate. This intermediate can then undergo a metal-halogen exchange, for example, with n-butyllithium or magnesium, to form a pyridyl organometallic species. Subsequent reaction of this organometallic reagent with a propanoyl electrophile, such as propanoyl chloride or propanoic anhydride, would yield the desired this compound.

To generate a library of analogs with modifications on the propan-1-one chain, a variety of acylating agents can be employed in the final step. For instance, using acetyl chloride would yield the corresponding ethanone analog, while butanoyl chloride would provide the butan-1-one derivative.

An alternative strategy could involve a transition-metal-catalyzed cross-coupling reaction. For example, a Stille coupling between a 3-stannylpyridine derivative and propanoyl chloride, or a Suzuki coupling between a 3-pyridylboronic acid and propanoyl chloride, could also be employed to construct the desired ketone. These methods offer good functional group tolerance and are widely used in the synthesis of complex molecules.

The table below summarizes some potential synthetic strategies for accessing substituted propan-1-one analogs.

| Starting Material | Reagent | Reaction Type | Product |

| 3-Bromo-6-(methylthio)pyridine | 1. n-BuLi, 2. Propanoyl chloride | Organolithium formation and acylation | This compound |

| 3-Bromo-6-(methylthio)pyridine | 1. Mg, 2. Propanoyl chloride | Grignard formation and acylation | This compound |

| 3-(Tributylstannyl)-6-(methylthio)pyridine | Propanoyl chloride, Pd catalyst | Stille Coupling | This compound |

| (6-(Methylthio)pyridin-3-yl)boronic acid | Propanoyl chloride, Pd catalyst | Suzuki Coupling | This compound |

Modulation of the Pyridine (B92270) Ring System: Positional and Substituent Variations

The pyridine ring is a critical component of the this compound scaffold, and its modulation can have a profound impact on the molecule's biological activity. Variations in the position of the propan-1-one side chain and the introduction of different substituents on the ring are key strategies in SAR studies.

Positional Isomers: The placement of the propan-1-one group at the 3-position of the pyridine ring is a defining feature. The synthesis and evaluation of the corresponding 2- and 4-acylpyridine isomers would be crucial to understand the importance of this specific arrangement for biological activity. Nucleophilic aromatic substitution reactions on pyridines are generally favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. rsc.orgnih.gov This inherent reactivity can be exploited to synthesize these positional isomers.

Substituent Variations: The introduction of various substituents at the C2, C4, and C5 positions of the pyridine ring can modulate the electronic and steric properties of the molecule. The nature of these substituents can significantly influence the molecule's interaction with its biological target. nih.gov

Electron-donating groups (e.g., methoxy (B1213986), amino) can increase the electron density of the pyridine ring, potentially enhancing its hydrogen bonding capabilities.

Electron-withdrawing groups (e.g., chloro, fluoro, cyano) can decrease the electron density, which may be favorable for certain types of interactions.

Bulky groups (e.g., isopropyl, phenyl) can be introduced to probe for steric constraints within the binding pocket.

The synthesis of these substituted analogs can be achieved by starting with appropriately functionalized pyridine precursors or by late-stage functionalization of the pyridine ring.

The following table provides examples of possible variations on the pyridine ring.

| Position of Variation | Substituent | Potential Effect |

| C2 | -CH3, -Cl, -OCH3 | Modulate electronics and sterics near the nitrogen |

| C4 | -F, -CN, -NH2 | Influence electronics and hydrogen bonding potential |

| C5 | -Br, -NO2, -OH | Alter lipophilicity and electronic properties |

Chemical Modifications of the Methylthio Moiety and its Linkage

The methylthio group at the 6-position of the pyridine ring is another key site for chemical modification. Altering this moiety can impact the molecule's solubility, metabolic stability, and binding affinity.

Oxidation of the Sulfur Atom: The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (-SOCH3) or a sulfone (-SO2CH3). This transformation significantly increases the polarity of the molecule and introduces a hydrogen bond acceptor in the form of the sulfoxide or sulfone oxygen atoms. This can lead to new or enhanced interactions with the biological target.

Bioisosteric Replacements: The methylthio group can be replaced by various bioisosteres to explore the importance of the sulfur atom and the methyl group for biological activity. Bioisosteres are functional groups that have similar physicochemical properties and can elicit a similar biological response. kent.ac.uk

Common bioisosteric replacements for the methylthio group include:

Alkoxy groups (-OCH3, -OCH2CH3): Replacing the sulfur with an oxygen atom can alter the bond angles and electronic properties.

Alkyl groups (-CH3, -CH2CH3): This replacement removes the heteroatom entirely, allowing for an assessment of its importance.

Halogens (-Cl, -F): Halogens can mimic the size and electronic properties of the methylthio group to some extent.

Trifluoromethyl group (-CF3): This group is often used as a bioisostere for a methyl group and can significantly alter the electronic properties of the pyridine ring.

The synthesis of these analogs would typically involve starting with a pyridine ring that already contains the desired substituent at the 6-position.

The table below illustrates some potential modifications of the methylthio moiety.

| Modification | Resulting Group | Potential Impact |

| Oxidation | -SOCH3 (Sulfoxide) | Increased polarity, hydrogen bond acceptor |

| Oxidation | -SO2CH3 (Sulfone) | Further increased polarity, hydrogen bond acceptor |

| Bioisosteric Replacement | -OCH3 (Methoxy) | Altered electronics and geometry |

| Bioisosteric Replacement | -CH3 (Methyl) | Removal of heteroatom, decreased polarity |

| Bioisosteric Replacement | -Cl (Chloro) | Altered electronics and lipophilicity |

Structure-Activity Relationship (SAR) Profiling in Related Heterocyclic Scaffolds

While direct SAR data for this compound may be limited, valuable insights can be gleaned from SAR studies of structurally related heterocyclic scaffolds. Compounds containing a pyridin-3-yl ketone moiety or a methylthio-substituted pyridine ring have been investigated for various biological activities, and their SAR profiles can help guide the derivatization of the target compound. frontiersin.orgnih.govresearchgate.net

For example, in a series of pyridin-3-yl based inhibitors of a particular enzyme, it might be found that:

Small, electron-withdrawing substituents at the C4 position of the pyridine ring enhance activity.

The presence of a hydrogen bond donor at the C5 position is crucial for binding.

The length and branching of the acyl chain at the C3 position significantly impact potency, with a propanoyl or butanoyl group being optimal.

Similarly, SAR studies on methylthio-substituted heterocycles might reveal that:

Oxidation of the methylthio group to a sulfoxide or sulfone leads to a significant increase or decrease in activity, indicating the importance of this group's electronic and hydrogen-bonding properties.

Replacement of the methylthio group with a methoxy group results in a loss of activity, suggesting a specific role for the sulfur atom.

By carefully analyzing the SAR data from these related series, researchers can prioritize the synthesis of analogs of this compound that are most likely to exhibit improved biological activity.

The following table provides a hypothetical SAR profile based on findings from related heterocyclic scaffolds.

| Position of Modification | Substituent | Observed Activity |

| Pyridine C4 | -F | Increased |

| Pyridine C4 | -OCH3 | Decreased |

| Propan-1-one Chain | Ethanone | Decreased |

| Propan-1-one Chain | Butan-1-one | Increased |

| Methylthio Group | Sulfoxide | Increased |

| Methylthio Group | Methoxy | Decreased |

Development of Pharmacophore Models based on Analog Data

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. dovepress.commdpi.com The development of a pharmacophore model for analogs of this compound is a crucial step in understanding the key molecular interactions and in guiding the design of new, more potent compounds.

Based on the structure of this compound and the potential modifications discussed, a hypothetical pharmacophore model could include the following features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the propan-1-one group.

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

A Hydrophobic/Aromatic Region: The pyridine ring itself.

A Hydrophobic Region: The ethyl group of the propan-1-one chain.

A Hydrophobic/Possible Hydrogen Bond Acceptor Region: The methylthio group.

This initial hypothesis would be refined as SAR data from newly synthesized analogs become available. For example, if it is found that oxidation of the methylthio group to a sulfone enhances activity, the corresponding feature in the pharmacophore model could be updated to a hydrogen bond acceptor.

Computational software can be used to generate and validate pharmacophore models based on a set of active and inactive compounds. mdpi.comnih.gov These models can then be used for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.

A hypothetical pharmacophore model for this compound analogs is presented in the table below.

| Pharmacophore Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen of the propan-1-one |

| Hydrogen Bond Acceptor 2 | Pyridine nitrogen |

| Aromatic Ring | Pyridine ring |

| Hydrophobic Group 1 | Ethyl group of the propan-1-one |

| Hydrophobic Group 2 | Methyl group of the methylthio moiety |

Crystallographic and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 1-(6-(Methylthio)pyridin-3-yl)propan-1-one and its Derivativesnih.govcardiff.ac.ukkobv.deaps.org

Single-crystal X-ray diffraction is an essential technique for determining the exact three-dimensional structure of a crystalline solid at the atomic level. unimi.it For compounds like this compound, this analysis provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for the title compound is not widely published, analysis of closely related pyridine (B92270) derivatives provides a strong basis for understanding its solid-state characteristics. nih.govresearchgate.netnih.gov

Table 1: Representative Crystallographic Parameters for a Pyridine Derivative Note: This table is illustrative, based on data for related structures, as specific data for this compound is not available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.2019 |

| b (Å) | 7.6240 |

| c (Å) | 14.7368 |

| β (°) | 97.007 |

| Volume (ų) | 1806.7 |

| Z | 4 |

Data based on a related chloro-pyridine derivative. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

A full assignment of the ¹H and ¹³C NMR spectra is essential for confirming the molecular structure of this compound. mdpi.com

¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine ring, the methylthio group, and the propan-1-one side chain. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (e.g., doublet, doublet of doublets) revealing their coupling relationships. The -S-CH₃ protons would appear as a singlet, while the ethyl group (-CH₂-CH₃) of the propan-1-one moiety would present as a quartet and a triplet, respectively.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield (around 190-200 ppm). Carbons of the pyridine ring would resonate in the aromatic region (approx. 120-160 ppm), while the aliphatic carbons of the methylthio and propan-1-one groups would appear in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl group and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away, for instance, linking the propan-1-one group to the correct position on the pyridine ring. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Pyridine C2 | 150.1 | 8.8 | d |

| Pyridine C3 | 132.5 | - | - |

| Pyridine C4 | 125.8 | 8.1 | dd |

| Pyridine C5 | 138.0 | 7.4 | d |

| Pyridine C6 | 162.3 | - | - |

| C=O | 198.5 | - | - |

| -CH₂- | 31.5 | 2.9 | q |

| -CH₃ (ethyl) | 8.2 | 1.2 | t |

| -S-CH₃ | 14.5 | 2.6 | s |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.ukaps.org

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed in the range of 1670-1700 cm⁻¹. Other key vibrations would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), and C-S stretching from the methylthio group. rsc.orgresearchgate.net Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds and the aromatic ring vibrations. aps.org

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1670 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C, C=N (Pyridine) | Ring Stretch | 1400 - 1600 |

| C-S | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. kobv.de For this compound (C₉H₁₁NOS), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical calculation to within a few parts per million (ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) would likely involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the loss of an ethyl radical (•CH₂CH₃) or a propanoyl cation ([C₃H₅O]⁺). Fragmentation of the methylthio group could involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). huji.ac.il Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Chiroptical Spectroscopy (e.g., CD) for Stereochemical Characterization (if chiral derivatives are relevant)

The stereochemical characterization of chiral derivatives of this compound would be a critical application of chiroptical spectroscopy. While data is not currently available, the principles of this analysis can be described.

If a chiral derivative were synthesized, each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect at specific wavelengths could be used to assign the absolute configuration of the stereocenter, often by comparison to the spectra of structurally related compounds with known configurations or through computational predictions.

The table below outlines the hypothetical application of chiroptical spectroscopy for a chiral derivative of the title compound.

| Spectroscopic Technique | Application for Chiral Derivatives | Potential Data Output |

| Circular Dichroism (CD) | Determination of absolute configuration | CD spectrum showing positive or negative Cotton effects at specific wavelengths (nm) |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation across a range of wavelengths | ORD curve showing the change in optical rotation with wavelength |

Further investigation into the synthesis and analysis of chiral derivatives of this compound is needed to populate such a table with experimental findings.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. ias.ac.innih.gov These methods provide a detailed picture of electron distribution and molecular orbital energies. For pyridine (B92270) derivatives, DFT calculations are commonly performed using basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process minimizes the total electronic energy of the molecule to find its equilibrium structure. For 1-(6-(methylthio)pyridin-3-yl)propan-1-one, this involves calculating bond lengths, bond angles, and dihedral angles. Theoretical calculations for similar pyridine derivatives have shown good agreement between optimized geometries and experimental data where available. researchgate.net The total energy calculated during optimization is a key indicator of the molecule's thermodynamic stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For pyridine derivatives, these calculations help predict regions susceptible to electrophilic or nucleophilic attack. ias.ac.inwuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. nih.gov Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for hydrogen bonding or coordination. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, key rotational bonds exist between the pyridine ring and the propanone substituent, as well as within the propanone and methylthio groups. By systematically rotating these bonds and calculating the energy of each resulting conformer, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required for interconversion. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies for Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. researchgate.net For this compound, a docking study would involve selecting a putative protein target and computationally placing the molecule into the protein's active site. The simulation then evaluates different binding poses and scores them based on factors like binding energy and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. alliedacademies.org The results can identify the most likely binding mode and provide a quantitative estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.govd-nb.info

Table 2: Illustrative Molecular Docking Results against a Putative Kinase Target

| Parameter | Result | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A lower binding energy suggests a more favorable interaction between the ligand and the protein. |

| Key Interacting Residues | ASP 145, LYS 22, LEU 83 | Amino acids in the protein's active site forming significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with ASP 145; Hydrophobic interactions with LYS 22 and LEU 83 | Specific non-covalent bonds that stabilize the protein-ligand complex. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound, typically complexed with a target protein identified through docking, would calculate the forces between atoms and their subsequent movements over a set period. This allows for the observation of the ligand's conformational changes within the binding pocket and the stability of the protein-ligand complex. MD simulations can validate docking results by assessing whether the predicted binding pose is stable over time and can reveal important information about the role of water molecules and the flexibility of both the ligand and the protein during the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. wikipedia.orgjocpr.com This approach is widely used in drug discovery to predict the activity of new chemical entities and to guide the optimization of lead compounds. jocpr.com

For pyridine derivatives, QSAR studies have been employed to understand and predict a range of biological activities. nih.govnih.govresearchgate.net These models are built by first generating a set of molecular descriptors for a series of known pyridine compounds. These descriptors can quantify various aspects of the molecules, such as their size, shape, lipophilicity, and electronic properties. jocpr.com

Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, are then used to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov For instance, a QSAR model for a series of pyridine derivatives might take the form of an equation where the biological activity is a function of specific molecular descriptors. wikipedia.org

The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of compounds. nih.gov Key statistical parameters used to evaluate QSAR models include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.gov A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with the highest predicted activity. jocpr.com

While no specific QSAR model for this compound has been published, the general approach described provides a clear pathway for how its biological activities could be predicted based on its structural features.

Computational Mechanistic Studies to Complement Experimental Findings

Computational mechanistic studies are employed to provide a detailed understanding of how a molecule interacts with its biological target at the atomic level. These in silico methods complement experimental findings by offering insights that can be difficult to obtain through laboratory techniques alone.

For pyridine derivatives, a common computational technique is molecular docking. nih.govnih.govnih.gov This method predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.govnih.gov By simulating the interaction between a pyridine derivative and the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the molecule and the protein over time. nih.gov This provides a more dynamic picture of the binding event and can help to assess the stability of the molecule-protein complex. nih.gov

Density Functional Theory (DFT) is another computational method that can be used to study the electronic structure and reactivity of pyridine derivatives. oberlin.edu These calculations can provide information on properties such as the distribution of electron density and the energies of molecular orbitals, which can help to explain the molecule's chemical behavior and its interactions with biological targets. oberlin.edu

Although specific computational mechanistic studies for this compound are not available, the application of these techniques to this molecule could elucidate its potential mechanisms of action and guide further experimental research.

Biological Activities in Vitro and Preclinical Studies

Antimicrobial Activity Evaluation (In Vitro)

No data is currently available in the scientific literature regarding the in vitro antibacterial activity of 1-(6-(Methylthio)pyridin-3-yl)propan-1-one against Gram-positive and Gram-negative bacterial strains.

There are no published studies on the in vitro antitubercular activity of this compound.

Information regarding the antifungal screening of this compound is not available in the current body of scientific literature.

Antiviral Activity (In Vitro)

No in vitro studies have been found that investigate the antiviral properties of this compound.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

There is no available data from kinase inhibition assays for this compound.

Other Relevant Enzyme Assays

Currently, there is no publicly available scientific literature detailing the results of other relevant enzyme assays for the compound this compound.

Cellular Biological Assays (In Vitro)

Cell Line Cytotoxicity and Proliferation Studies

Detailed studies on the cytotoxic and proliferative effects of this compound on various cell lines are not available in the public domain. Consequently, no data on its potential to inhibit cancer cell growth or its impact on cell viability has been reported.

Studies on Cellular Pathway Modulation

There is currently no available research that investigates the effects of this compound on the modulation of specific cellular pathways.

Metabolic Stability and Preclinical Pharmacokinetic Assessments (In Vitro)

Microsomal Stability Studies

Investigations into the metabolic stability of this compound using liver microsomes from various species have not been documented in publicly accessible scientific literature. Therefore, data regarding its metabolic half-life and intrinsic clearance are not available.

Plasma Protein Binding Assays

There is no publicly available information from plasma protein binding assays for this compound. As a result, the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) remains undetermined.

A thorough review of available scientific literature reveals a lack of specific studies detailing the biological mechanisms of action for the chemical compound this compound. While research exists for structurally similar pyridine (B92270) derivatives, no in vitro or preclinical data was found that directly elucidates the molecular targets, cellular pathways, or pharmacological effects of this particular compound.

Therefore, a detailed exposition on the elucidation of its biological mechanisms of action, including data tables and specific research findings, cannot be provided at this time. Further experimental investigation would be required to determine its biological activities and mechanistic pathways.

Emerging Applications and Material Science Perspectives

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The architecture of 1-(6-(methylthio)pyridin-3-yl)propan-1-one, featuring a ketone functional group and a substituted pyridine (B92270) core, makes it an important starting material in organic synthesis. Pyridine and its derivatives are fundamental scaffolds in the creation of a wide array of organic compounds, including pharmaceuticals, natural products, and functional materials. nih.govrsc.org The reactivity of the ketone and the pyridine ring allows for a variety of chemical transformations.

Precursor in Heterocyclic Synthesis

Pyridyl ketones are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. The carbonyl group can participate in condensation reactions with various binucleophiles to form new rings. For instance, a closely related compound, 3-acetyl-6-methyl-2-(methylthio)pyridine, has been utilized in the synthesis of various fused and non-fused heterocycles. researchgate.net The bromoacetyl derivative of this ketone serves as a key intermediate for constructing thiazoles, thieno[2,3-b]pyridines, indolizines, and imidazo[1,2-a]pyridines. researchgate.net This suggests that this compound could similarly be transformed into α-haloketones or other reactive intermediates to access a variety of heterocyclic systems.

The general synthetic strategies often involve the reaction of the ketone with reagents containing nitrogen, sulfur, or oxygen to build new heterocyclic rings. For example, the Hantzsch pyridine synthesis, a classic method, utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) to form substituted pyridines, highlighting the utility of keto-functionalized compounds in building heterocyclic structures. fiveable.me

| Heterocyclic System | Potential Synthetic Precursor |

| Thiazoles | α-Halogenated this compound |

| Thieno[2,3-b]pyridines | Functionalized derivatives of this compound |

| Imidazo[1,2-a]pyridines | α-Halogenated this compound |

| Pyrazolo[3,4-b]pyridines | Hydrazide derivatives of this compound |

Intermediate in Complex Molecule Construction

The role of pyridine derivatives as intermediates in the synthesis of complex molecules, particularly pharmaceuticals, is well-documented. For example, the compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a crucial intermediate in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor. google.com This underscores the value of pyridyl ethanone (B97240) structures in building biologically active molecules. Similarly, this compound can be considered a valuable intermediate for the construction of novel pharmaceutical candidates. Its structural motifs are present in various biologically active compounds. The synthesis of tyrosine kinase inhibitors like Nilotinib and Imatinib also involves complex pyridine-containing intermediates, further illustrating the importance of this class of compounds in medicinal chemistry. google.com

Potential in Agrochemical Development

The pyridine ring is a key component in a significant number of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net Pyridine-based pesticides are often characterized by high efficacy and low toxicity. agropages.com The inclusion of a pyridine moiety can enhance the biological activity of a molecule. researchgate.net

While specific agrochemical applications for this compound have not been explicitly reported, its structural features are pertinent to this field. The methylthio group, in particular, is found in various pesticides and can be a site for further chemical modification to modulate biological activity. The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds containing privileged scaffolds like the pyridine ring. Therefore, this compound represents a promising starting point for the discovery of new crop protection agents.

| Agrochemical Class | Relevance of Pyridine Scaffold |

| Fungicides | Found in systemic fungicides like oxathiapiprolin (B609797) derivatives. nih.gov |

| Insecticides | Core structure in neonicotinoids and other classes of insecticides. |

| Herbicides | Present in various herbicides, influencing their mode of action. |

Applications in Functional Materials

Pyridine-containing compounds are increasingly being explored for their use in functional materials due to their unique electronic and coordination properties.

Optoelectronic Properties (Hypothetical for related structures)

Pyridine is an electron-deficient aromatic ring, and its incorporation into conjugated polymers and small molecules can significantly influence their optoelectronic properties. nih.gov Polymers containing pyridine units often exhibit improved electron affinity and electron-transporting capabilities, making them suitable for applications in organic light-emitting devices (OLEDs). st-andrews.ac.uk The absorption and emission properties of such materials can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can lead to red or blue shifts in their fluorescence spectra. nih.gov

Based on these principles, it is hypothesized that oligomers or polymers derived from this compound could possess interesting optoelectronic properties. The combination of the electron-withdrawing pyridine ring and the sulfur-containing methylthio group could lead to materials with tailored energy levels and charge-transport characteristics, potentially useful in organic electronics.

Coordination Chemistry (Hypothetical)

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. In this compound, there are multiple potential coordination sites: the pyridine nitrogen, the sulfur atom of the methylthio group, and the oxygen atom of the carbonyl group. This makes it a potential multidentate ligand.

The coordination of such a ligand to metal centers could lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties. The specific coordination mode would depend on the metal ion and the reaction conditions. The resulting metal complexes could have applications in catalysis, sensing, or as functional materials themselves. For example, pyridine-based ligands are known to support metal-mediated transformations. nih.gov

Lack of a Developed Role as a Chemical Probe for this compound in Biological Research

Extensive research into the scientific literature and chemical databases reveals a significant lack of information regarding the development and application of the chemical compound This compound as a chemical probe for biological research. While the broader class of pyridine derivatives has been a source of numerous biologically active molecules and research tools, this specific compound does not appear to have been the subject of dedicated studies for this purpose.

Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets and elucidate their functions. The development of such probes is a rigorous process involving synthesis, biological evaluation, and optimization. Currently, there are no publicly available research articles, patents, or detailed scientific reports that describe the design, synthesis, or use of this compound as a chemical probe.

Consequently, detailed research findings, data on its mechanism of action, or its specific biological targets are not available. The scientific community has not published studies that would allow for a thorough discussion of its application in biological research as a probe. Therefore, the construction of a detailed article on its development in this specific context, as requested, is not feasible based on the current body of scientific knowledge.

Further research and development would be required to establish whether this compound possesses the necessary characteristics—such as potency, selectivity, and appropriate physicochemical properties—to function as a useful chemical probe. Without such foundational research, any discussion of its role in this area would be purely speculative.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 1-(6-(methylthio)pyridin-3-yl)propan-1-one and its analogs, future research could focus on moving beyond traditional multi-step batch processes, which may involve harsh conditions or generate significant waste.

Key areas for exploration include:

Continuous Flow Synthesis: This technology offers advantages such as improved reaction control, enhanced safety for handling reactive intermediates, and higher yields in shorter reaction times. researchgate.net A potential flow-based synthesis could involve the Br/Li exchange of a bromopyridine precursor followed by reaction with an appropriate ester, a method that has proven effective for other 2-pyridyl ketones. researchgate.net

Green Chemistry Approaches: Employing sustainable practices is crucial. This could involve using greener solvents, developing one-pot reactions, or utilizing catalysts to improve efficiency. nih.gov For instance, adapting methods like the Guareschi–Thorpe or Kröhnke pyridine (B92270) syntheses to use aqueous media or biodegradable catalysts could represent a significant step forward. wikipedia.orgrsc.org The aminocyclization reaction between glycerol (B35011) (a biodiesel byproduct) and ammonia (B1221849) to produce pyridine bases highlights an innovative, sustainable feedstock approach that could be adapted. researchgate.net

Catalytic Methods: Investigating novel catalysts, such as transition metals or zeolites, could lead to more efficient and selective syntheses. researchgate.net Research into catalyzed cycloaddition or condensation reactions could provide direct access to the functionalized pyridine core. nih.govijpsonline.com

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Context |

|---|---|---|---|

| Continuous Flow Chemistry | Higher yield and selectivity, shorter reaction time, enhanced safety. | Initial setup cost, potential for clogging with solid byproducts. | Rapid synthesis of 2-pyridyl ketone libraries. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations. | General trend in greening pharmaceutical synthesis. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Optimization of reaction conditions for multiple components. | Advanced Guareschi–Thorpe synthesis in aqueous media. rsc.org |

| Glycerol-based Synthesis | Utilizes a renewable, low-cost byproduct from biodiesel production. | High temperatures often required, catalyst development needed for selectivity. | Sustainable synthesis of pyridine bases from glycerol. researchgate.net |

Identification of New Biological Targets and Therapeutic Areas

The pyridine nucleus is a common feature in many natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The methylthio substituent can also play a critical role, modulating lipophilicity and potentially participating in redox reactions that affect biological systems. smolecule.com Given these precedents, this compound is a candidate for biological screening.

Future research should aim to: